

An In-depth Technical Guide to 2-Oxocycloheptane-1-carbaldehyde

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Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

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Abstract

2-Oxocycloheptane-1-carbaldehyde, also known as 2-formylcycloheptanone, is a bifunctional organic molecule featuring a seven-membered carbocyclic ring with both a ketone and an aldehyde functional group. Despite its potential as a versatile building block in organic synthesis, publicly available research on its discovery, history, and specific applications, particularly in drug development, is notably scarce. This guide provides a comprehensive overview of the available information on **2-Oxocycloheptane-1-carbaldehyde**, including its chemical properties, inferred synthetic methods, and potential reactivity based on analogous, more thoroughly studied compounds. Due to the limited specific data, this document also draws parallels with the well-documented 2-oxocyclohexanecarbaldehyde to infer potential applications and reaction pathways.

Introduction

2-Oxocycloheptane-1-carbaldehyde (CAS No. 1589-24-8) is a keto-aldehyde with a molecular formula of $C_8H_{12}O_2$. Its structure, containing two reactive carbonyl groups in a 1,3-relationship, suggests significant potential in synthetic chemistry for the construction of complex molecular architectures, including heterocyclic systems. The seven-membered ring offers different conformational possibilities compared to its six-membered analog, which could

translate to unique stereochemical outcomes in chemical reactions. However, a comprehensive body of literature detailing its specific uses and historical development is not readily available.

Physicochemical Properties

The known and predicted physical and chemical properties of **2-Oxocycloheptane-1-carbaldehyde** are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

Property	Value	Source
CAS Number	1589-24-8	ChemicalBook[1]
Molecular Formula	C8H12O2	ChemicalBook[1]
Molecular Weight	140.18 g/mol	ChemicalBook[1]
Boiling Point	58-60 °C (at 1.5 Torr)	ChemicalBook[1]
Density	1.101 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[1]
pKa	7.08 ± 0.20 (Predicted)	ChemicalBook[1]

Discovery and History

There is no readily available information in the searched literature detailing the specific discovery or a comprehensive historical account of **2-Oxocycloheptane-1-carbaldehyde**. The compound is listed in the catalogs of several chemical suppliers, indicating its synthesis and commercial availability, but the seminal or developmental research papers could not be identified through the performed searches.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of **2-Oxocycloheptane-1-carbaldehyde** are not explicitly available in the searched results. However, its synthesis can be logically inferred from the general knowledge of organic chemistry, specifically the formylation of ketones. The most probable synthetic route is the Claisen condensation of cycloheptanone with a suitable formylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide or sodium hydride.

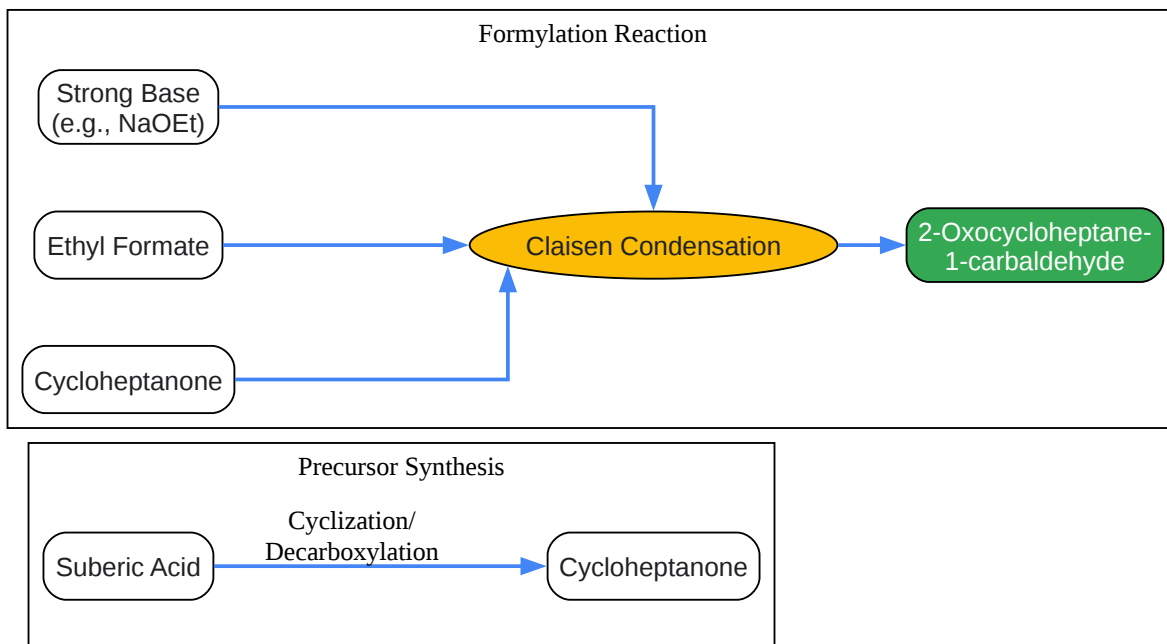
Inferred General Synthetic Protocol (Formylation of Cycloheptanone):

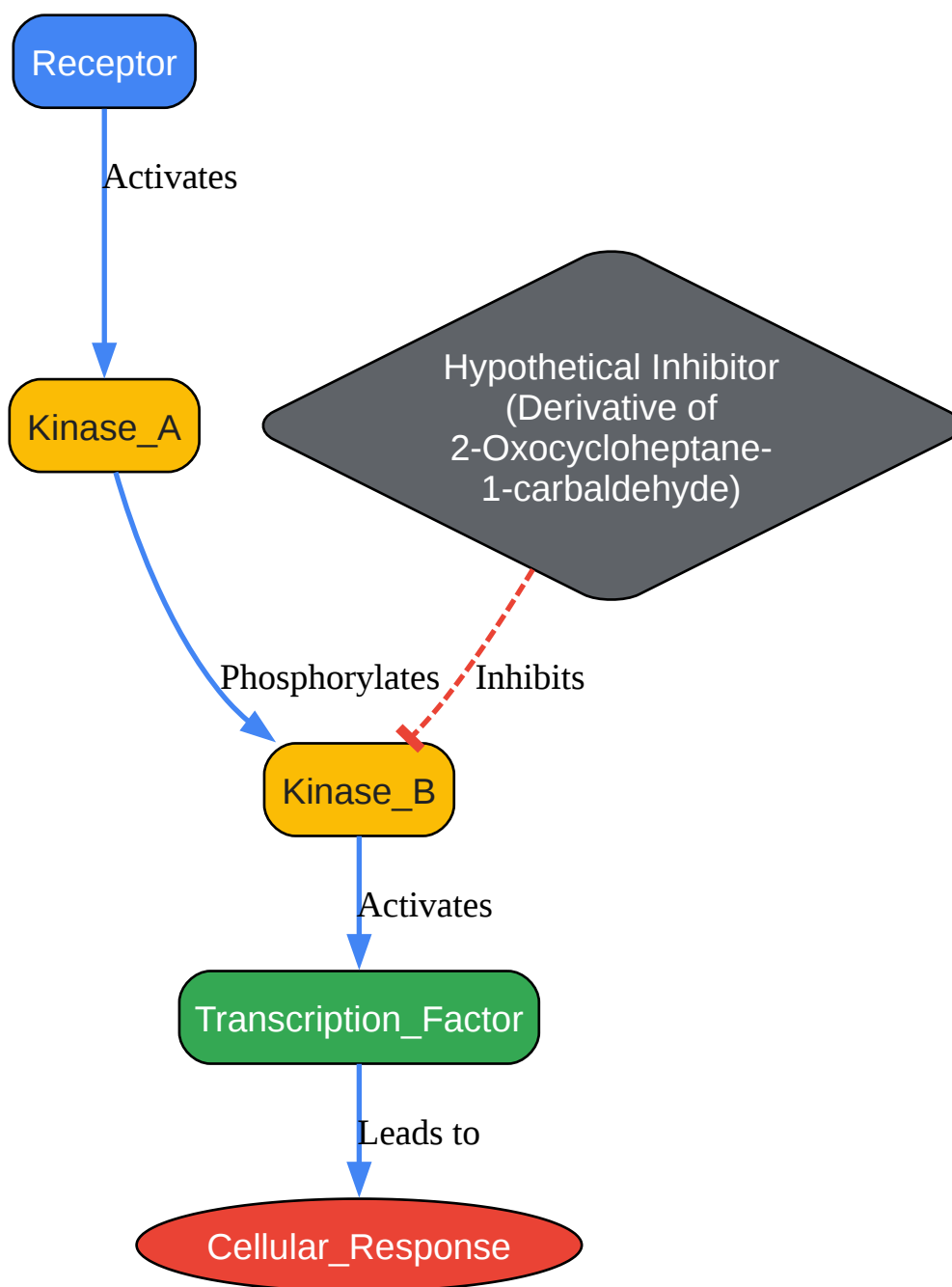
- **Reaction Setup:** A solution of cycloheptanone in an anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen, argon).
- **Base Addition:** A strong base, such as sodium hydride or sodium ethoxide, is carefully added to the solution to generate the enolate of cycloheptanone.
- **Formylating Agent Addition:** A formylating agent, typically ethyl formate, is added to the reaction mixture. The enolate attacks the carbonyl carbon of the ethyl formate.
- **Reaction Quenching and Workup:** After the reaction is complete, it is quenched with a weak acid. The organic product is then extracted, and the solvent is removed to yield the crude **2-Oxocycloheptane-1-carbaldehyde**.
- **Purification:** The crude product would likely be purified by vacuum distillation.

It is important to note that this is a generalized procedure, and specific reaction conditions such as temperature, reaction time, and stoichiometry would need to be optimized.

The synthesis of the precursor, cycloheptanone, is well-documented and can be achieved through various methods, including the cyclization and decarboxylation of suberic acid or the ring expansion of cyclohexanone.^[2]

Below is a conceptual workflow for the synthesis of **2-Oxocycloheptane-1-carbaldehyde**.





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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Oxocycloheptane-1-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173652#discovery-and-history-of-2-oxocycloheptane-1-carbaldehyde]

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